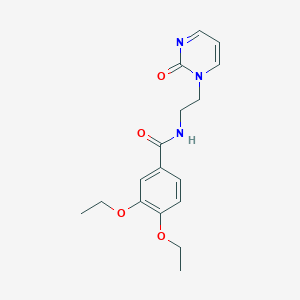

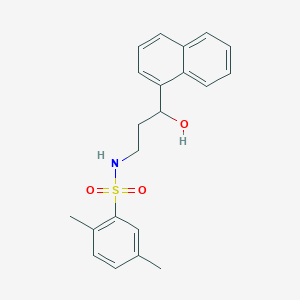

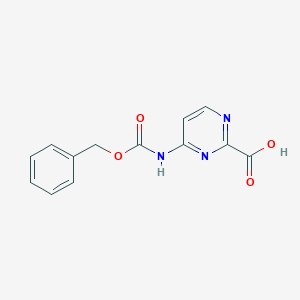

Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and has the chemical formula C5H5N . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves catalyst-free methods. For instance, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography . The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving such compounds often proceed through the intermediate formation of hetaryl isocyanates . The reaction conditions and the nature of the substituents can significantly influence the yield and the properties of the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their exact structure and the nature of the substituents. For instance, some compounds are white or colorless solids that are highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Protein Kinase Inhibition

The pyrido[3,4-g]quinazoline scaffold, of which our compound is a derivative, has been identified as relevant for protein kinase inhibition. Researchers have synthesized and evaluated derivatives of this compound, including (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone , to assess their potency against a panel of protein kinases. Notably, the planar tricyclic system of pyrido[3,4-g]quinazoline appears crucial for maintaining inhibitory activity in this series .

Blood Glucose Reduction

Compounds derived from (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone have shown efficacy in reducing blood glucose levels. These compounds may find applications in preventing and treating disorders associated with elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, and related conditions .

Fungicidal Activity

While specific studies on the fungicidal activity of our compound are scarce, its pyridin-2-yloxy moiety suggests potential antifungal properties. Further investigations are warranted to explore its effectiveness against fungal pathogens .

Catalyst-Free Synthesis

Researchers have developed a novel, environmentally friendly method for synthesizing N-pyridin-2-yl carbamates using easily accessible starting materials. This approach could be extended to our compound, offering a practical route for its preparation .

Safety and Hazards

Orientations Futures

The future research directions for such compounds could involve the design and synthesis of novel derivatives with potential biological activities . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6) . Such research could lead to the development of new drugs with improved efficacy and safety profiles .

Propriétés

IUPAC Name |

pyridin-2-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(14-3-1-2-7-17-14)18-10-6-13(11-18)20-12-4-8-16-9-5-12/h1-5,7-9,13H,6,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNATFGTEBOHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1H-indole-3-carboxylate](/img/structure/B2425927.png)

![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2425939.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)

![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B2425943.png)